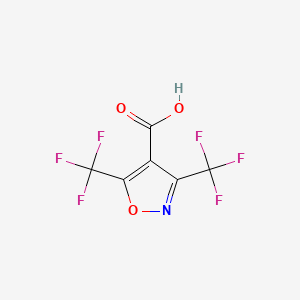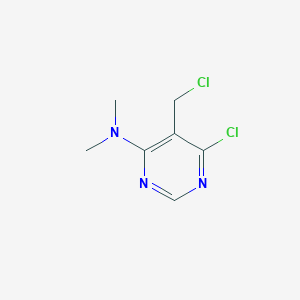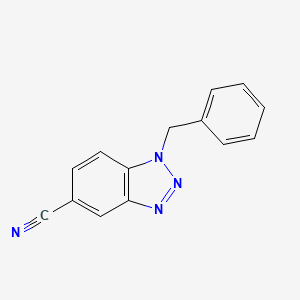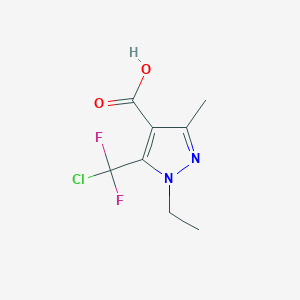![molecular formula C11H12BF3KNO B1457903 Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate CAS No. 1983205-51-1](/img/structure/B1457903.png)
Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate
Übersicht
Beschreibung
Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate is a boronate compound that is structurally similar to other boronic acids and esters. It has a molecular formula of C11H12BF3KNO and a molecular weight of 281.12 g/mol .
Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure also includes a phenyl group attached to the pyrrolidine ring via a carbonyl group, and a trifluoroborate group attached to the phenyl group .Wissenschaftliche Forschungsanwendungen
Spectroscopic Characterization and Reactivity
Characterization Techniques
The study by Iramain et al. (2020) on a related compound, potassium 2-phenylacetyl-trifluoroborate (PTFB), utilizes UV-Visible, FT-IR, and FT-Raman spectroscopies for characterization. Theoretical calculations supported by spectroscopic data reveal insights into the solvation energy, bond orders, and reactivity of PTFB in different media, highlighting the compound's ionic characteristics and stability variations between gas phase and aqueous solution (Iramain, Imbarack, Leyton Bongiorno, & Brandán, 2020).
Organocatalysis and Synthesis
Organocatalytic Applications
Miranda et al. (2013) describe the use of potassium fluoride (KF) as a non-covalent support for a carboxylic acid with a pyrrolidine substituent, showcasing its utility in asymmetric Michael addition reactions. The supported catalyst demonstrates good yields and selectivity, illustrating the potential of potassium trifluoroborate derivatives in organocatalysis (Miranda, Lizandara-Pueyo, & Pericàs, 2013).
Synthetic Chemistry
Nucleophilic Addition Reactions
Vieira et al. (2009) report on the stereoselective nucleophilic addition of potassium alkyltrifluoroborates to cyclic N-acyliminium ions, resulting in the formation of 5-substituted-pyrrolidin-2-ones. This reaction demonstrates the versatility of potassium trifluoroborate salts in facilitating the construction of complex organic molecules with good yields and diastereoselectivity (Vieira, Ferreira, Guarezemini, & Stefani, 2009).
Cross-Coupling Reactions
The utility of potassium trifluoroborate salts in cross-coupling reactions is highlighted by Guinchard et al. (2009), who describe their behavior in Pd(0)-catalyzed reactions. These compounds act as nucleophilic partners in cross-coupling, illustrating their potential in the synthesis of complex organic structures, including the total synthesis of N-acyl spermidine (Guinchard, Bugaut, Cook, & Roulland, 2009).
Eigenschaften
IUPAC Name |
potassium;trifluoro-[4-(pyrrolidine-1-carbonyl)phenyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BF3NO.K/c13-12(14,15)10-5-3-9(4-6-10)11(17)16-7-1-2-8-16;/h3-6H,1-2,7-8H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBRRMDWGHQMOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)N2CCCC2)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BF3KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)propanoate hydrochloride](/img/structure/B1457821.png)
![6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1457823.png)


![[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1457827.png)




![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride](/img/structure/B1457835.png)



